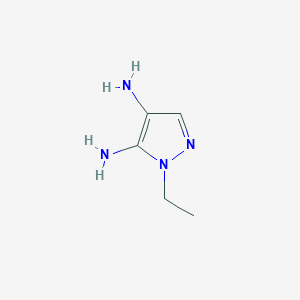
2-Ethylpyrazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylpyrazole-3,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Ethylpyrazole-3,4-diamine derivatives. Research indicates that compounds derived from this structure exhibit inhibitory effects on various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit protein kinases associated with cancer progression. In one study, specific derivatives showed IC50 values in the low micromolar range against CK1δ, a kinase implicated in cancer cell proliferation .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. Various derivatives have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated promising antibacterial activity, suggesting that modifications to the pyrazole scaffold can lead to effective antimicrobial agents .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Agricultural Applications
Herbicides and Fungicides
In agriculture, compounds based on pyrazole structures have been developed as herbicides and fungicides. The unique reactivity of this compound allows for the synthesis of agrochemicals that target specific pathways in plants or pathogens. For example, certain derivatives have shown effectiveness against fungal infections in crops, enhancing crop yield and quality .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for producing materials with enhanced thermal stability and mechanical properties. Research has indicated that polymers modified with pyrazole derivatives exhibit improved performance in high-temperature applications .
| Derivative | Target | Activity Type | IC50 (μM) |
|---|---|---|---|
| Compound A | CK1δ | Anticancer | 98.6 |
| Compound B | Staphylococcus aureus | Antimicrobial | 12.5 |
| Compound C | Pro-inflammatory cytokines | Anti-inflammatory | 25 |
Table 2: Synthesis Conditions for Agrochemical Derivatives
| Derivative | Synthesis Method | Yield (%) | Application |
|---|---|---|---|
| Agrochemical A | Microwave-assisted synthesis | 85 | Herbicide |
| Agrochemical B | Solvent-free reaction | 90 | Fungicide |
Case Studies
-
Anticancer Study on CK1δ Inhibition
A study published in a peer-reviewed journal demonstrated that various derivatives of this compound were synthesized and screened for CK1δ inhibition. The most potent compound exhibited an IC50 value of 98.6 nM, indicating strong potential for further development as an anticancer agent . -
Agricultural Efficacy Against Fungal Pathogens
In field trials, a derivative based on this compound was tested against common fungal pathogens affecting wheat crops. The results showed a significant reduction in disease incidence compared to untreated controls, supporting its use as a viable fungicide .
Eigenschaften
CAS-Nummer |
155601-15-3 |
|---|---|
Molekularformel |
C5H10N4 |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
2-ethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-2-9-5(7)4(6)3-8-9/h3H,2,6-7H2,1H3 |
InChI-Schlüssel |
AZRJNIGLRLARGF-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)N)N |
Kanonische SMILES |
CCN1C(=C(C=N1)N)N |
Synonyme |
1H-Pyrazole-4,5-diamine,1-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















